molecular formula C16H18ClN3O2S B2500676 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1040656-23-2

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2500676
CAS No.: 1040656-23-2
M. Wt: 351.85
InChI Key: FTHJUWMEXINZJP-UHFFFAOYSA-N
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Description

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

  • 3D Molecular Arrays Formation : Compounds with similar structures, involving chlorophenyl and thiazole moieties, have been reported to form three-dimensional arrays through various intermolecular interactions, including hydrogen bonds and π interactions. These structural insights are crucial for understanding the compound's crystalline properties and potential for forming solid-state materials (Boechat et al., 2011).

  • Antimicrobial Applications : Derivatives of chlorophenyl amino-thiadiazole have shown moderate antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014).

  • Crystal Structure Analysis : The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide showcases the orientation of chlorophenyl and thiazole rings, which could be useful for predicting the behavior of similar compounds in crystalline forms (Saravanan et al., 2016).

Pharmacological Potentials

  • Analgesic and Anti-inflammatory Activities : Studies on derivatives incorporating chlorophenyl and thiazole units have shown promising analgesic and anti-inflammatory properties, indicating potential therapeutic applications for similar compounds (Kumar & Mishra, 2020).

  • Corrosion Inhibition : Acetamide derivatives with long alkyl chains have been evaluated as corrosion inhibitors, suggesting that similar compounds could be explored for applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).

  • α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of thiazole-based compounds have been synthesized and shown to possess α-glucosidase inhibitory potential, indicating a possible role in managing diabetes (Iftikhar et al., 2019).

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-11-3-1-4-12(7-11)19-16-20-13(10-23-16)8-15(21)18-9-14-5-2-6-22-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHJUWMEXINZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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